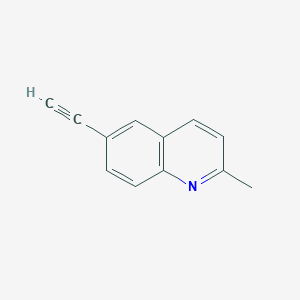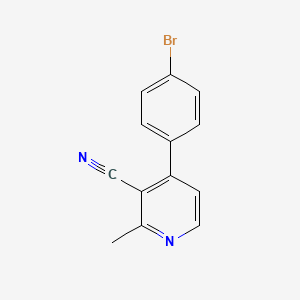
4-(4-Bromophényl)-2-méthylnicotinonitrile
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-methylnicotinonitrile (4-BPMN) is an organic compound that has been studied extensively in the laboratory and has been found to have a wide range of potential applications in scientific research. 4-BPMN is a derivative of nicotinonitrile, which is a derivative of nicotinic acid. 4-BPMN has a unique structure, with a bromophenyl group attached to a methyl group, which makes it a highly reactive compound. 4-BPMN has been studied for its potential use in a variety of areas, including synthesis, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Synthèse organique
4-(4-Bromophényl)-2-méthylnicotinonitrile : est utilisé en synthèse organique pour créer divers composés chimiques. Son atome de brome peut agir comme un bon groupe partant, permettant des réactions de substitution subséquentes qui peuvent conduire à un large éventail de produits .
Chimie médicinale
Ce composé a été utilisé dans la synthèse de dérivés qui présentent un potentiel en tant qu'agents multifactoriels pour le traitement de la maladie d'Alzheimer. Certains dérivés ont montré une activité prometteuse contre l'acétylcholinestérase, une cible enzymatique pour la thérapie d'Alzheimer .
Analyse Biochimique
Biochemical Properties
4-(4-Bromophenyl)-2-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 4-(4-Bromophenyl)-2-methylnicotinonitrile and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of 4-(4-Bromophenyl)-2-methylnicotinonitrile on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 4-(4-Bromophenyl)-2-methylnicotinonitrile can modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been observed to affect the activity of key signaling molecules such as protein kinases, which play crucial roles in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)-2-methylnicotinonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Furthermore, 4-(4-Bromophenyl)-2-methylnicotinonitrile can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Bromophenyl)-2-methylnicotinonitrile in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity under various conditions. It is susceptible to degradation under extreme pH and temperature conditions . Long-term studies have shown that prolonged exposure to 4-(4-Bromophenyl)-2-methylnicotinonitrile can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-Bromophenyl)-2-methylnicotinonitrile vary with different dosages. At low doses, this compound has been observed to enhance cognitive function and memory retention . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which 4-(4-Bromophenyl)-2-methylnicotinonitrile exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
4-(4-Bromophenyl)-2-methylnicotinonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism. Additionally, 4-(4-Bromophenyl)-2-methylnicotinonitrile can modulate the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)-2-methylnicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues . The distribution of 4-(4-Bromophenyl)-2-methylnicotinonitrile is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
4-(4-Bromophenyl)-2-methylnicotinonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize predominantly in the mitochondria, where it can influence mitochondrial function and energy production . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific subcellular compartments.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c1-9-13(8-15)12(6-7-16-9)10-2-4-11(14)5-3-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDAZIQGARTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679757 | |
| Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881423-31-0 | |
| Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



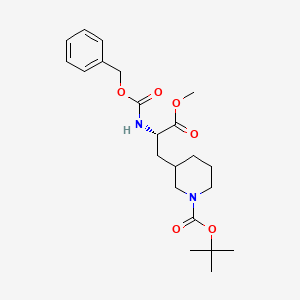
![8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1524258.png)


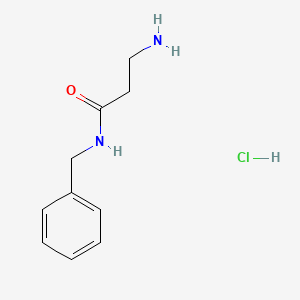
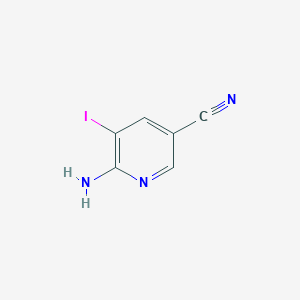

![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)
